(4,4-Difluorocyclohexyl)methanesulfonyl chloride
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Overview
Description
(4,4-Difluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClF2O2S and a molecular weight of 232.68 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of (4,4-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 4,4-difluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:
4,4-Difluorocyclohexanol+Methanesulfonyl chloride→(4,4-Difluorocyclohexyl)methanesulfonyl chloride+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
(4,4-Difluorocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. Common nucleophiles include amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
(4,4-Difluorocyclohexyl)methanesulfonyl chloride has several applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
(4,4-Difluorocyclohexyl)methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride (MsCl): A simpler sulfonyl chloride compound used in similar reactions but lacks the fluorinated cyclohexyl ring.
Trifluoromethanesulfonyl chloride (TfCl): A more reactive sulfonyl chloride due to the presence of three fluorine atoms, leading to increased electrophilicity.
Benzenesulfonyl chloride (BsCl): Contains a benzene ring instead of a cyclohexyl ring, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of the difluorocyclohexyl group, which imparts specific steric and electronic properties to the compound, influencing its reactivity and applications .
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJWGORKZDBDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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